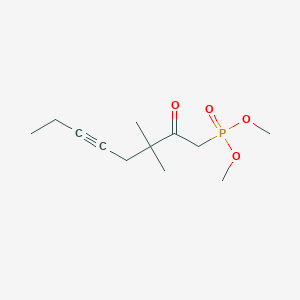
(3,3-Dimethyl-2-oxo-5-octynyl)phosphonic acid dimethyl ester
Descripción general
Descripción
(3,3-Dimethyl-2-oxo-5-octynyl)phosphonic acid dimethyl ester is a chemical compound with the molecular formula C12H21O4P It is a member of the phosphonate family, characterized by the presence of a phosphonate group (P(=O)(OCH3)2) attached to an organic moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethyl-2-oxo-5-octynyl)phosphonic acid dimethyl ester typically involves the reaction of an appropriate alkyne with a phosphonate ester. One common method is the Michael addition of a phosphonate ester to an alkyne, followed by oxidation to introduce the oxo group. The reaction conditions often require the use of a base, such as sodium hydride, and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as distillation or recrystallization, are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3,3-Dimethyl-2-oxo-5-octynyl)phosphonic acid dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The phosphonate group can participate in substitution reactions, where one of the methoxy groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, depending on the substituent used.
Aplicaciones Científicas De Investigación
(3,3-Dimethyl-2-oxo-5-octynyl)phosphonic acid dimethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of materials with specific properties, such as flame retardants and plasticizers.
Mecanismo De Acción
The mechanism by which (3,3-Dimethyl-2-oxo-5-octynyl)phosphonic acid dimethyl ester exerts its effects involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it useful in catalysis and as a ligand in coordination chemistry. The pathways involved may include nucleophilic addition and substitution reactions, where the phosphonate group acts as a nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate
- Dimethyl (1-diazo-2-oxopropyl)phosphonate
- Dimethyl 2-oxopropylphosphonate
Uniqueness
(3,3-Dimethyl-2-oxo-5-octynyl)phosphonic acid dimethyl ester is unique due to its specific structure, which includes an alkyne and an oxo group. This combination of functional groups provides distinct reactivity and makes it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers unique opportunities for the construction of complex molecules and the study of reaction mechanisms.
Propiedades
Número CAS |
85462-95-9 |
|---|---|
Fórmula molecular |
C12H21O4P |
Peso molecular |
260.27 g/mol |
Nombre IUPAC |
1-dimethoxyphosphoryl-3,3-dimethyloct-5-yn-2-one |
InChI |
InChI=1S/C12H21O4P/c1-6-7-8-9-12(2,3)11(13)10-17(14,15-4)16-5/h6,9-10H2,1-5H3 |
Clave InChI |
GGMCUAHRMNAHMY-UHFFFAOYSA-N |
SMILES canónico |
CCC#CCC(C)(C)C(=O)CP(=O)(OC)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
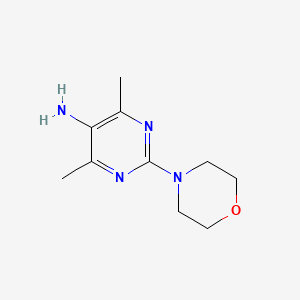
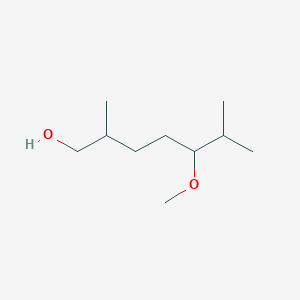
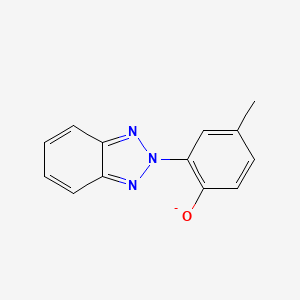
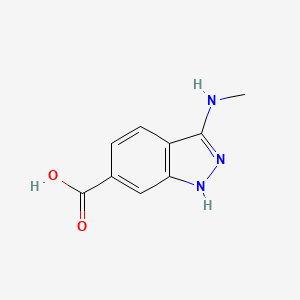

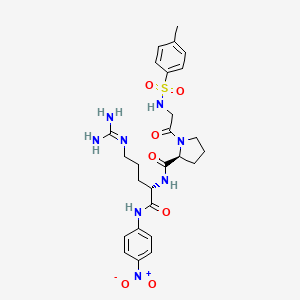
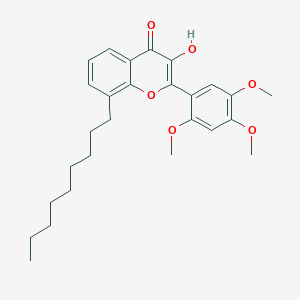
![Methyl 3-(4-aminophenyl)-2-[(2,6-dichlorobenzoyl)amino]propanoate](/img/structure/B8611079.png)

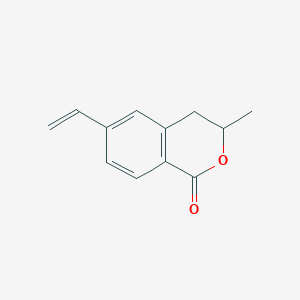
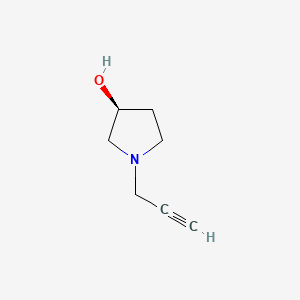
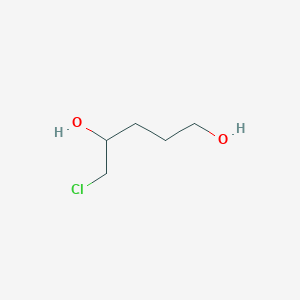
![9-methyl-9H-imidazo[1,2-a]benzimidazole-2-carbaldehyde](/img/structure/B8611124.png)

